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Compound of Interest

Compound Name: Ethylcyclopropane

Cat. No.: B072622 Get Quote

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison

of Computational and Experimental Data

This guide provides a comprehensive comparison of experimental data with computational

models for predicting the physicochemical properties of ethylcyclopropane. Understanding

the accuracy and limitations of various computational methods is crucial for their effective

application in fields ranging from materials science to drug development. This document

summarizes key quantitative data in a structured format, details experimental and

computational methodologies, and visualizes the validation workflow.

Data Presentation: Experimental vs. Computational
Models
The following table summarizes the experimental and computationally predicted

physicochemical properties of ethylcyclopropane. This allows for a direct comparison of the

performance of different computational methods against established experimental values.
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Property Experimental Value
Computational
Model

Predicted Value

Boiling Point 35.9 °C (309.05 K)[1]

Information not

available in search

results

Information not

available in search

results

Density 0.679 g/cm³ at 25°C[1]

Information not

available in search

results

Information not

available in search

results

Standard Enthalpy of

Formation (Liquid)
-24.8 ± 0.79 kJ/mol

Information not

available in search

results

Information not

available in search

results

Note: While the search results provided a wealth of experimental data for ethylcyclopropane,

specific predicted values from computational models such as Density Functional Theory (DFT)

or ab initio methods for boiling point, density, and heat of formation were not explicitly found.

The subsequent sections will detail the general methodologies for both experimental

determination and computational prediction of these properties.

Experimental Protocols
The experimental values presented in this guide are derived from established laboratory

techniques for determining the physicochemical properties of chemical compounds.

Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure

surrounding the liquid and the liquid changes into a vapor. For a pure compound like

ethylcyclopropane, the normal boiling point is measured at a pressure of 1 atmosphere. This

is typically determined using techniques such as distillation or by using an ebulliometer, which

measures the boiling point of a liquid by measuring the temperature of the vapor in equilibrium

with the liquid.

Measurement of Density
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The density of a liquid is its mass per unit volume. For ethylcyclopropane, this is

experimentally determined using a pycnometer or a digital density meter. The temperature is

carefully controlled during the measurement as density is temperature-dependent.

Calorimetry for Enthalpy of Formation
The standard enthalpy of formation of a compound is the change of enthalpy during the

formation of 1 mole of the substance from its constituent elements, with all substances in their

standard states. For an organic compound like ethylcyclopropane, this is often determined

indirectly through combustion calorimetry. The heat of combustion of the compound is

measured precisely using a bomb calorimeter. From the heat of combustion and the known

enthalpies of formation of the combustion products (carbon dioxide and water), the enthalpy of

formation of the compound can be calculated using Hess's law.

Computational Methodologies
Computational chemistry provides theoretical methods to predict the properties of molecules.

The primary approaches for small molecules like ethylcyclopropane include Density

Functional Theory (DFT), ab initio methods, and molecular mechanics.

Density Functional Theory (DFT)
DFT is a quantum mechanical modeling method used to investigate the electronic structure of

many-body systems. In the context of predicting physicochemical properties, DFT calculations

can be used to determine the optimized geometry and electronic energy of a molecule. From

these fundamental calculations, properties such as the enthalpy of formation can be derived.

While DFT is generally more computationally efficient than other high-level quantum chemistry

methods, the accuracy of the results depends on the choice of the functional and basis set. For

instance, the B3LYP functional with a 6-31G* basis set is a common choice for such

calculations.

Ab initio Quantum Chemistry Methods
Ab initio (from first principles) methods are a class of quantum chemistry methods that are

based on the fundamental principles of quantum mechanics, without the use of experimental

data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled

Cluster (CC) theory provide a hierarchy of approximations to solve the Schrödinger equation.
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These methods can provide highly accurate predictions of molecular properties, including

energies from which the heat of formation can be calculated. However, their computational cost

increases rapidly with the size of the molecule and the level of theory.

Quantitative Structure-Property Relationship (QSPR)
QSPR models are statistical methods that correlate the structural features of molecules with

their physicochemical properties. These models are developed by creating a mathematical

relationship between calculated molecular descriptors (representing constitutional, topological,

and quantum-chemical features) and an experimentally determined property. For cycloalkanes,

QSPR models have been developed to predict thermodynamic properties like heat capacity

and entropy. While not a direct "first-principles" prediction, QSPR can be a powerful tool for

estimating properties of new compounds based on existing data.

Validation Workflow
The process of validating computational models against experimental data is a critical step in

ensuring their predictive power and reliability. The following diagram illustrates the logical

workflow of this validation process.
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Caption: Workflow for the validation of computational models.
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This diagram illustrates that experimental data serves as the benchmark for validating the

accuracy of computational predictions. The comparison between experimental and predicted

data allows for a thorough analysis of the computational model's performance, leading to its

refinement or the selection of more appropriate methods for future predictions. This iterative

process is fundamental to advancing the reliability and applicability of computational chemistry

in scientific research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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